![molecular formula C8H10Cl2NPS B14638441 [4-(Dimethylamino)phenyl]phosphonothioic dichloride CAS No. 53772-62-6](/img/structure/B14638441.png)
[4-(Dimethylamino)phenyl]phosphonothioic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)phenyl]phosphonothioic dichloride is an organophosphorus compound with the molecular formula C8H10Cl2NPS It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further bonded to a phosphonothioic dichloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]phosphonothioic dichloride typically involves the reaction of 4-(dimethylamino)aniline with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-(Dimethylamino)aniline} + \text{PCl}_5 + \text{S} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[4-(Dimethylamino)phenyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonothioic dichloride group can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphonothioic acid derivatives or reduction to form phosphine derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: The reaction is carried out in aqueous solutions, often under acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Substituted phosphonothioic dichloride derivatives.
Oxidation Reactions: Phosphonothioic acid derivatives.
Reduction Reactions: Phosphine derivatives.
Hydrolysis: Phosphonic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(Dimethylamino)phenyl]phosphonothioic dichloride is used as a reagent in the synthesis of various organophosphorus compounds. It serves as a precursor for the preparation of phosphonothioic acid derivatives and other related compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein phosphorylation. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound is explored for its potential use as a therapeutic agent. Its unique chemical properties may enable the development of novel drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and flame retardants.
作用機序
The mechanism of action of [4-(Dimethylamino)phenyl]phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The phosphonothioic dichloride group is particularly reactive, allowing the compound to act as an effective inhibitor or modifier of biological molecules.
類似化合物との比較
Similar Compounds
Phenylphosphonothioic dichloride: Similar structure but lacks the dimethylamino group.
Dichlorophenylphosphine sulfide: Contains a phenyl group bonded to a phosphine sulfide group with two chlorine atoms.
Phenylphosphonothionodichloridate: Similar to phenylphosphonothioic dichloride but with different substituents.
Uniqueness
The presence of the dimethylamino group in [4-(Dimethylamino)phenyl]phosphonothioic dichloride imparts unique chemical properties, such as increased nucleophilicity and reactivity
特性
CAS番号 |
53772-62-6 |
|---|---|
分子式 |
C8H10Cl2NPS |
分子量 |
254.12 g/mol |
IUPAC名 |
4-dichlorophosphinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10Cl2NPS/c1-11(2)7-3-5-8(6-4-7)12(9,10)13/h3-6H,1-2H3 |
InChIキー |
BVFDIQLHRGIVIE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)P(=S)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


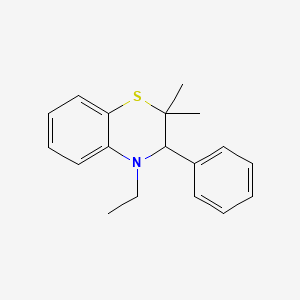
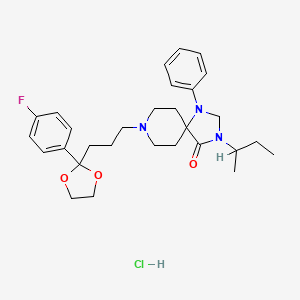


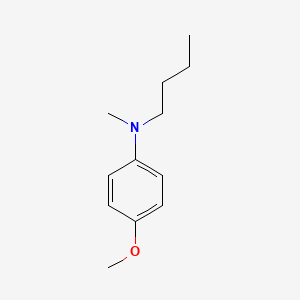
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
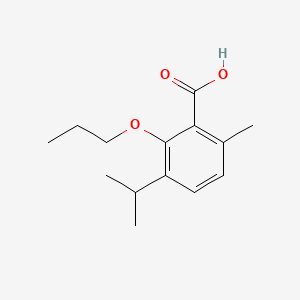
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

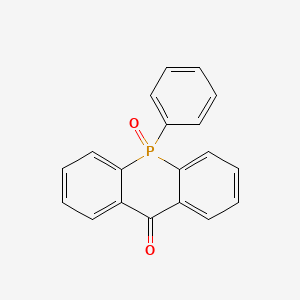
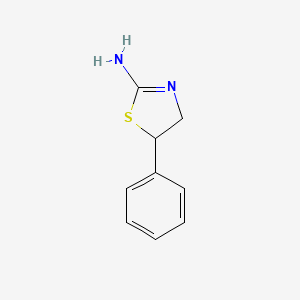

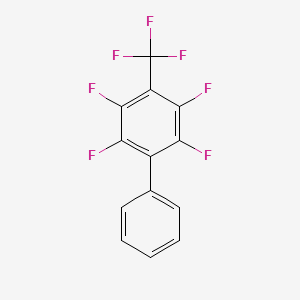
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
